

Application Notes and Protocols for the Determination of Morpholine Residues

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Compound of Interest

Compound Name: *Morpholine-4-carbodithioic acid*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative determination of morpholine residues in various samples, including pharmaceuticals, food products, and environmental matrices. The protocols are based on established analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ion Chromatography (IC).

Introduction

Morpholine is a versatile organic compound used in a wide range of industrial applications, including as a corrosion inhibitor, an emulsifier in fruit waxes, and a chemical intermediate in the synthesis of pharmaceuticals and rubber chemicals.[1] Due to its potential to form N-nitrosomorpholine (NMOR), a suspected carcinogen, and its possible presence as a residue in final products, sensitive and reliable analytical methods are required for its monitoring.[2] This document outlines several validated methods for the determination of morpholine residues.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method is suitable for the analysis of morpholine in complex matrices such as fruit juices and pharmaceutical formulations.[3] Derivatization is employed to enhance the volatility and chromatographic properties of morpholine.

Quantitative Data Summary

Parameter	Apple Juice	Ibuprofen	Fruit Peel & Pulp
Instrumentation	GC-MS	GC-MS	GC-MS
Derivatization Reagent	Sodium Nitrite	Sodium Nitrite	Sodium Nitrite
Linearity Range	10–500 µg/L[4]	10–500 µg/L[4]	Not Specified
LOD	7.3 µg/L[4]	7.3 µg/L[4]	1.3–3.3 µg/kg[2]
LOQ	24.4 µg/L[4]	24.4 µg/L[4]	10.0 µg/kg[5]
Recovery	94.3%–109.0%[3]	94.3%–109.0%[3]	88.6%–107.2%[2]
Intra-day Precision (RSD)	2.0%–4.4%[3]	2.0%–4.4%[3]	1.4%–9.4%[2]
Inter-day Precision (RSD)	3.3%–7.0%[3]	3.3%–7.0%[3]	1.5%–2.8%[2]

Experimental Protocol: GC-MS with Nitrosamine Derivatization

This protocol is based on the reaction of morpholine with sodium nitrite in an acidic medium to form the volatile derivative N-nitrosomorpholine (NMOR), which is then analyzed by GC-MS.[3]

1. Sample Preparation

- For Juices: Filter the juice sample through a 0.22 µm membrane filter.[6]
- For Ibuprofen Granules: Dissolve the granules in purified water, mix, and centrifuge at 10,000 rpm for 15 minutes. Filter the supernatant through a 0.22 µm membrane filter.[6]
- For Fruit Peel and Pulp (with high lipid content):
 - Homogenize and freeze-dry the sample.[7]
 - Add 18 mL of nano-pure water to 2.0 g of the dried sample powder.[7]

- Vortex for 15 minutes, sonicate for 15 minutes, and centrifuge.[7]
- To 5 mL of the supernatant, add 17 mL of n-hexane, vortex for 15 minutes, and centrifuge to remove the lipid layer. Repeat the hexane wash twice.[7]

2. Derivatization

- Transfer 2.0 mL of the prepared sample extract into a suitable reaction vial.[7]
- Add 200 μ L of 0.05 M HCl to adjust the pH to approximately 1.5.[7]
- Add 200 μ L of saturated sodium nitrite solution.[7]
- Vortex the mixture for 30 seconds.[7]
- Heat the vial at 40°C for 5 minutes and then cool.[7]

3. Liquid-Liquid Extraction

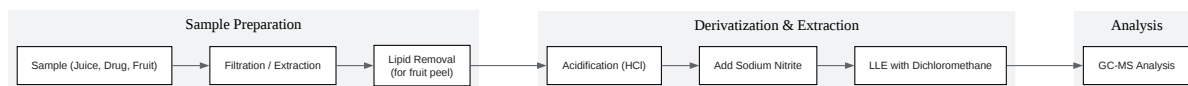
- Add 0.5 mL of dichloromethane to the reaction mixture.[7]
- Vortex for 1 minute and allow the layers to separate for 10 minutes.[7]
- Carefully collect the organic (bottom) layer and transfer it to an autosampler vial for GC-MS analysis.[7]

4. GC-MS Analysis

- GC Column: DB-5MS (30 m x 0.25 mm, 0.25 μ m) or equivalent.
- Injector Temperature: 250°C.
- Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- MS Interface Temperature: 280°C.

- Ion Source Temperature: 230°C.
- Mode: Selected Ion Monitoring (SIM) for NMOR (m/z 116, 86, 56).

Workflow Diagram: GC-MS with Derivatization



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Caption: Workflow for GC-MS analysis of morpholine.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the determination of morpholine residues in fruits and vegetables without the need for derivatization.[8][9]

Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for retention of the polar morpholine molecule.

Quantitative Data Summary

Parameter	Apples & Citrus[8]	Apples[9]
Instrumentation	HILIC-ESI-MS/MS	UPLC-MS/MS
Linearity Range	Not Specified	5 - 300 µg/L[9]
LOD	1.0–4.0 µg/kg	2 µg/kg[9]
LOQ	10 µg/kg[8]	5 µg/kg[9]
Recovery	84%–120%[8]	83%–108%[9]
Precision (RSD)	Not Specified	1.1% - 4.08%[9]

Experimental Protocol: LC-MS/MS

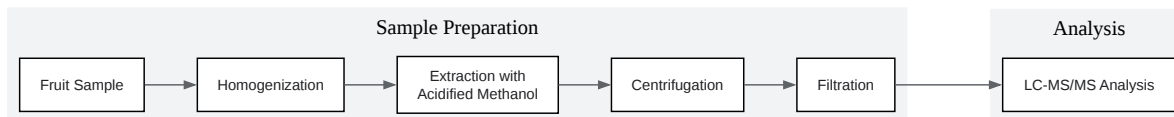
1. Sample Preparation

- Homogenize a representative portion of the sample (e.g., whole apple, citrus fruit).
- Weigh 10 g of the homogenate into a 50 mL centrifuge tube.
- Add 20 mL of 1% acetic acid in methanol.[\[10\]](#)
- Vortex vigorously for 5 minutes.
- Centrifuge at 8000 rpm for 10 minutes.
- Filter the supernatant through a 0.22 μ m PVDF syringe filter into an autosampler vial.

2. LC-MS/MS Analysis

- LC Column: A HILIC column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 μ m) is recommended.
- Mobile Phase A: 20 mM Ammonium formate in water.[\[9\]](#)
- Mobile Phase B: Acetonitrile.[\[9\]](#)
- Gradient: 95% B to 50% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 μ L.
- MS Ionization: Electrospray Ionization (ESI), positive mode.
- MRM Transitions: Monitor for morpholine (e.g., precursor ion m/z 88.1, product ions m/z 56.1, 70.1).

Workflow Diagram: LC-MS/MS Analysis



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Caption: Workflow for LC-MS/MS analysis of morpholine.

Method 3: Ion Chromatography (IC)

Ion chromatography is a robust method for determining morpholine in aqueous samples and pharmaceutical products, particularly when the matrix contains high concentrations of other ions.^{[11][12]} It offers excellent selectivity for cationic species like protonated morpholine.^[13]

Quantitative Data Summary

Parameter	Linezolid Drug Product ^[11]	Aqueous Solutions ^[13]
Instrumentation	IC with Suppressed Conductivity	Ion Chromatography
LOD	0.7 µg/L	0.1 ppm
LOQ	Not Specified	Not Specified
Recovery	Not Specified	Not Specified
Precision (RSD)	Not Specified	Not Specified

Experimental Protocol: Ion Chromatography

This protocol is designed for the determination of morpholine in a drug substance like linezolid.^{[11][14]}

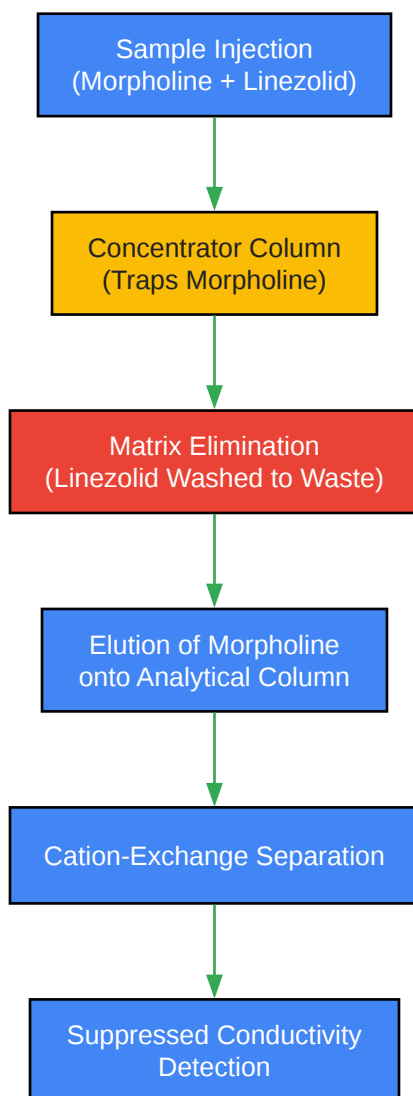
1. Sample Preparation

- Accurately weigh and dissolve the linezolid sample in deionized water to a final concentration of 0.1 mg/mL.[\[11\]](#)
- If necessary, filter the sample through a 0.45 μ m filter.

2. Ion Chromatography Analysis

- Analytical Column: A high-capacity cation-exchange column (e.g., Dionex IonPac CS16).[\[12\]](#)
- Guard Column: A compatible guard column.
- Eluent: 15 mM Methanesulfonic acid (MSA), electrolytically generated.[\[12\]](#)
- Eluent Flow Rate: 1.0 mL/min.
- Detection: Suppressed conductivity.[\[11\]](#)
- Matrix Elimination: For trace analysis, a concentrator column (e.g., Dionex IonPac TCC-ULP1) can be used to trap morpholine while the uncharged drug matrix is washed away.[\[11\]](#)

Logical Diagram: IC with Matrix Elimination



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Caption: Logical steps in IC analysis with matrix elimination.

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